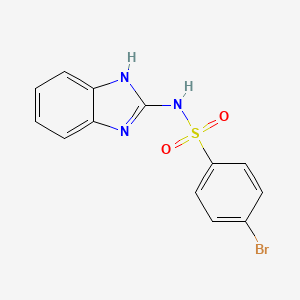

N-(1H-benzimidazol-2-yl)-4-bromobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are organic compounds that contain a benzene ring fused to an imidazole ring . They are widely used in medicinal chemistry due to their resemblance to naturally occurring nucleotides .

Molecular Structure Analysis

Benzimidazole derivatives generally have a planar molecular structure. The benzimidazole core of these molecules is stabilized by π-π interactions and hydrogen bonds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on the functional groups attached to the benzimidazole core .

Physical And Chemical Properties Analysis

Benzimidazole derivatives are generally solid at room temperature . Their solubility in water can vary depending on the specific structure of the compound .

Scientific Research Applications

Photodynamic Therapy for Cancer

Some derivatives of N-(1H-benzimidazol-2-yl)-4-bromobenzenesulfonamide, specifically zinc phthalocyanine derivatives, have exhibited significant potential in photodynamic therapy for cancer treatment. These compounds have good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitizing mechanisms, thus demonstrating promising potential as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

DNA Interaction and Anticancer Activity

This compound-based compounds, particularly when complexed with copper(II), have been studied for their ability to bind to DNA and induce apoptosis in cancer cells. The nature of the sulfonamide derivative significantly influences the DNA binding affinity, which in turn affects the compound's ability to cause DNA cleavage and its subsequent anticancer activity. These complexes have been found to induce cell death primarily through apoptosis, showing promise as potential anticancer agents (González-Álvarez et al., 2013).

Antimicrobial and Antioxidant Activities

Derivatives of this compound have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives have shown very good scavenging activities, indicating potential as antimicrobial and antioxidant agents. For instance, certain compounds have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties (Menteşe, Ülker, & Kahveci, 2015).

Synthesis and Characterization for Medicinal Applications

These compounds have also been synthesized and characterized for various potential medicinal applications. The structural characterization and study of these compounds' interactions with biological molecules are crucial steps in the development of new pharmaceutical agents. Research in this area focuses on understanding the molecular structure, reactivity, and biological activities of these compounds to explore their full potential in medicinal chemistry (Haque et al., 2015).

Mechanism of Action

Target of Action

The primary targets of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide are CK1δ and CK1ε , which are members of the casein kinase 1 (CK1) family . These are highly conserved ubiquitously expressed serine/threonine protein kinases .

Mode of Action

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide interacts with its targets, CK1δ and CK1ε, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these kinases, as demonstrated by X-ray analysis .

Biochemical Pathways

CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . Therefore, the inhibition of CK1δ and CK1ε by N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

The inhibition of CK1δ and CK1ε by N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide can lead to the inhibition of tumor cell proliferation in a dose and cell line specific manner . This suggests that the compound could have potential applications in cancer therapy.

Action Environment

The action of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been shown to be influenced by the presence or absence of certain substances . Additionally, the compound’s solubility in water and other polar solvents could influence its distribution in the body and its interaction with its targets.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, benzimidazole derivatives have been found to inhibit CK1δ, a member of the casein kinase 1 (CK1) family . This suggests that N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide may interact with enzymes such as CK1δ and potentially influence biochemical reactions involving these enzymes.

Cellular Effects

The cellular effects of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide are likely to be diverse, given the wide range of biological activities associated with benzimidazole derivatives . For instance, certain benzimidazole derivatives have been found to inhibit the proliferation of tumor cell lines . This suggests that N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its structural similarity to other benzimidazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNGHIUXQRUYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2444428.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)

![8-(2-Aminoethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2444446.png)

![1-[3-(2-Hydroxyethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2444448.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide](/img/structure/B2444450.png)